Trt-Phe-OH
Overview
Description
Trityl-L-phenylalanine (Trt-Phe-OH) is a protected form of the amino acid phenylalanine, where the amino group is protected by a trityl group. This protection is crucial in peptide synthesis to prevent unwanted side reactions. The trityl group is a triphenylmethyl group, which is bulky and provides steric hindrance, making it an effective protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trityl-L-phenylalanine typically involves the protection of the amino group of phenylalanine with a trityl group. This can be achieved by reacting phenylalanine with trityl chloride in the presence of a base such as pyridine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of Trityl-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trityl-L-phenylalanine undergoes several types of chemical reactions, including:
Deprotection: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group.
Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products Formed
Deprotection: The major product is free phenylalanine.
Coupling: The major products are peptides with phenylalanine residues.
Scientific Research Applications
Trityl-L-phenylalanine is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein structure and function.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The primary function of Trityl-L-phenylalanine is to serve as a protected form of phenylalanine in peptide synthesis. The trityl group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide is synthesized, the trityl group can be removed under acidic conditions, revealing the free amino group for further reactions or biological activity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phe-OH: Phenylalanine protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Boc-Phe-OH: Phenylalanine protected with a tert-butyloxycarbonyl (Boc) group.
Uniqueness
Trityl-L-phenylalanine is unique due to the steric hindrance provided by the trityl group, which offers robust protection during peptide synthesis. This makes it particularly useful in complex peptide syntheses where other protecting groups might fail.
Properties
IUPAC Name |
(2S)-3-phenyl-2-(tritylamino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO2/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26,29H,21H2,(H,30,31)/t26-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDAXFJBEVRMHU-SANMLTNESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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